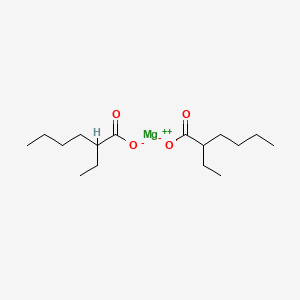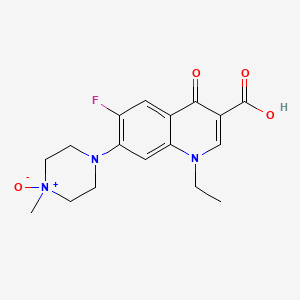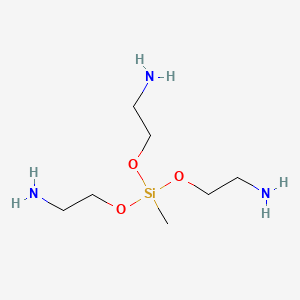
2-(2,5-Dimethoxy-4-methylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethoxy-4-methylphenyl)ethanol is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of two methoxy groups and a methyl group attached to the benzene ring, along with an ethanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxy-4-methylphenyl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxy-4-methylbenzaldehyde.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethoxy-4-methylphenyl)ethanol can undergo various chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(2,5-Dimethoxy-4-methylphenyl)acetaldehyde or 2-(2,5-Dimethoxy-4-methylphenyl)acetic acid.
Reduction: 2-(2,5-Dimethoxy-4-methylphenyl)ethane.
Substitution: Various substituted phenethylamines depending on the nucleophile used.
Scientific Research Applications
2-(2,5-Dimethoxy-4-methylphenyl)ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethoxy-4-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-(2,5-Dimethoxy-4-methylphenyl)ethanol can be compared with other similar compounds, such as:
2,5-Dimethoxy-4-methylamphetamine (DOM): Both compounds share a similar structure but differ in their side chains and pharmacological effects.
2,5-Dimethoxy-4-ethylamphetamine (DOET): Similar in structure but with an ethyl group instead of a methyl group, leading to different chemical properties and biological activities.
2,5-Dimethoxy-4-iodoamphetamine (DOI): Contains an iodine atom, which significantly alters its reactivity and effects.
Conclusion
This compound is a versatile compound with various applications in scientific research and industry Its unique structure allows it to undergo a range of chemical reactions, making it valuable for the synthesis of other compounds
Properties
CAS No. |
38439-76-8 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-(2,5-dimethoxy-4-methylphenyl)ethanol |
InChI |
InChI=1S/C11H16O3/c1-8-6-11(14-3)9(4-5-12)7-10(8)13-2/h6-7,12H,4-5H2,1-3H3 |
InChI Key |
VWMBBFIXQDZOSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)CCO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(20S)-8,12,16,16-tetramethyl-3,11-dioxapentacyclo[10.7.1.01,15.04,20.05,10]icosa-5,7,9-trien-6-ol](/img/structure/B13815731.png)
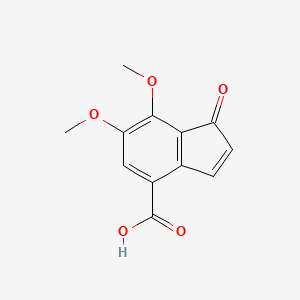
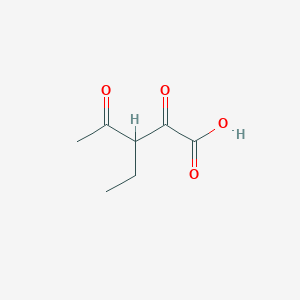
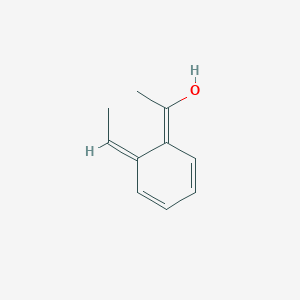
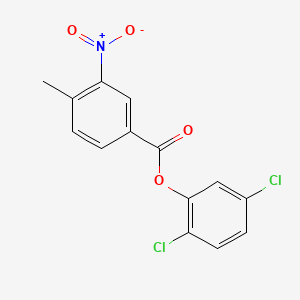
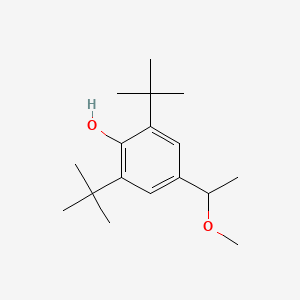
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 9-oxa-1,2-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-3-carboxylate](/img/structure/B13815778.png)

